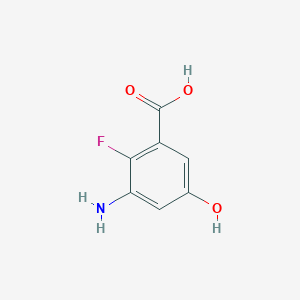

3-amino-2-fluoro-5-hydroxybenzoic acid

描述

Molecular Formula and Mass

The molecular composition of 3-amino-2-fluoro-5-hydroxybenzoic acid is defined by the molecular formula C₇H₆FNO₃, representing a compact aromatic structure with multiple heteroatoms. The compound exhibits a molecular weight of 171.126 grams per mole in its free acid form, making it a relatively low molecular weight organic compound suitable for various synthetic applications. The precise molecular mass has been computed using advanced computational chemistry methods and validated through multiple analytical techniques.

When considering the commercially available hydrochloride salt form, the molecular formula becomes C₇H₇ClFNO₃, with a corresponding increase in molecular weight to 207.58 grams per mole. This salt formation significantly enhances the compound's aqueous solubility characteristics while maintaining the core structural features of the parent acid. The molecular weight difference of approximately 36.5 atomic mass units reflects the addition of hydrochloric acid to form the stable salt complex.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which clearly indicates the positions of all substituents relative to the carboxylic acid group. This naming convention follows standard organic chemistry protocols where the carboxylic acid carbon is designated as position 1, with subsequent numbering proceeding around the benzene ring. The compound is registered under Chemical Abstracts Service number 1025127-39-2 for the free acid form.

The hydrochloride salt variant carries the systematic name this compound hydrochloride and is assigned Chemical Abstracts Service number 2229436-90-0. Additional identifiers include the Simplified Molecular Input Line Entry System notation C1=C(C=C(C(=C1C(=O)O)F)N)O and the International Chemical Identifier string InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12). The compound may also be referenced in scientific literature using alternative designations such as benzoic acid, 3-amino-2-fluoro-5-hydroxy- or 3-amino-2-fluorosalicylic acid derivative.

Structural Features and Functional Group Arrangement

The molecular architecture of this compound features a benzene ring core bearing four distinct functional groups strategically positioned to create a unique substitution pattern. The carboxylic acid functionality occupies the primary position (position 1), serving as the reference point for systematic nomenclature and contributing significantly to the compound's chemical reactivity and solubility characteristics. Adjacent to the carboxylic acid group at position 2, a fluorine atom provides strong electron-withdrawing properties that influence the overall electronic distribution within the aromatic system.

The amino group positioned at carbon 3 introduces nucleophilic character and potential for hydrogen bonding interactions, while simultaneously providing a site for further chemical modification through standard amine chemistry. This primary amine functionality can participate in condensation reactions, acylation processes, and other transformations typical of aromatic amines. The hydroxyl group located at position 5 creates additional opportunities for hydrogen bonding and serves as another reactive site for derivatization reactions.

The spatial arrangement of these functional groups creates an intriguing electronic environment where electron-withdrawing effects from the fluorine atom and carboxylic acid group are balanced by the electron-donating properties of the amino and hydroxyl substituents. This electronic balance contributes to the compound's stability while maintaining sufficient reactivity for synthetic applications. The proximity of the fluorine atom to the carboxylic acid group particularly influences the acidity of the carboxyl function, while the hydroxyl group's position creates potential for intramolecular interactions.

Crystallographic Data and Solid-State Properties

Limited crystallographic data is available for this compound in the current scientific literature, though the compound typically appears as a white to off-white powder in its pure form. The hydrochloride salt variant also manifests as a powder with enhanced stability characteristics compared to the free acid form. The solid-state properties of this compound are influenced by the presence of multiple hydrogen bonding sites, which likely contribute to intermolecular interactions in the crystal lattice.

The melting point and other thermal properties have not been extensively documented in the available literature, though related fluorinated benzoic acid derivatives typically exhibit melting points in the range of 150-250 degrees Celsius depending on their substitution patterns. The presence of both amino and hydroxyl groups suggests potential for extensive hydrogen bonding networks in the solid state, which would be expected to elevate melting points and influence solubility characteristics.

Storage recommendations for the compound include maintenance at room temperature in airtight containers to prevent moisture absorption and potential degradation. The hygroscopic nature of the hydrochloride salt form necessitates careful handling to preserve chemical purity and prevent hydrolysis reactions that could compromise the integrity of the compound.

Isomeric Forms and Positional Variants

The structural framework of aminofluorohydroxybenzoic acids allows for numerous positional isomers, each with distinct chemical and physical properties. Several closely related compounds have been identified and characterized, including 2-amino-5-fluoro-3-hydroxybenzoic acid (Chemical Abstracts Service number 2169562-63-2) and 5-amino-2-fluoro-3-hydroxybenzoic acid (Chemical Abstracts Service number 1025127-32-5). These positional isomers demonstrate how the arrangement of functional groups around the benzene ring significantly impacts the overall properties of the molecule.

| Compound Name | Chemical Abstracts Service Number | Molecular Weight | Functional Group Positions |

|---|---|---|---|

| This compound | 1025127-39-2 | 171.13 | NH₂(3), F(2), OH(5), COOH(1) |

| 2-amino-5-fluoro-3-hydroxybenzoic acid | 2169562-63-2 | 171.13 | NH₂(2), F(5), OH(3), COOH(1) |

| 5-amino-2-fluoro-3-hydroxybenzoic acid | 1025127-32-5 | 171.13 | NH₂(5), F(2), OH(3), COOH(1) |

| 2-amino-3-fluoro-5-hydroxybenzoic acid | 2168082-18-4 | 171.13 | NH₂(2), F(3), OH(5), COOH(1) |

The existence of these isomeric forms highlights the importance of precise structural identification in chemical research and commercial applications. Each isomer exhibits unique reactivity patterns and physical properties despite sharing the same molecular formula. The positioning of the fluorine atom relative to other functional groups particularly influences the electronic properties and chemical behavior of each variant.

属性

IUPAC Name |

3-amino-2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBGQPYIKIVBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283062 | |

| Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025127-39-2 | |

| Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-2-fluoro-5-hydroxy- can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by fluorination and reduction steps. For example, starting with a compound like 2-fluoro-3-nitrobenzoic acid, the nitro group can be reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, catalysts, and purification methods are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

3-amino-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Palladium on carbon (Pd/C) under hydrogenation conditions.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 3-amino-2-fluoro-5-hydroxybenzaldehyde.

Reduction: Formation of 3-amino-2-fluoro-5-hydroxybenzylamine.

Substitution: Formation of 3-amino-2-methoxy-5-hydroxybenzoic acid.

科学研究应用

Chemistry

- Building Block in Organic Synthesis : AFHBA serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for versatile reactions in organic chemistry.

- Specialty Chemicals Development : The compound is utilized in creating specialty chemicals with tailored properties for industrial applications.

Biology

- Biochemical Probes : Due to its functional groups, AFHBA is investigated as a biochemical probe for studying enzyme interactions and receptor binding mechanisms.

- Enzyme Inhibition : Research indicates that AFHBA can inhibit key metabolic enzymes, which could be beneficial in treating metabolic disorders.

Medicine

- Therapeutic Properties : AFHBA has shown potential anti-inflammatory and antimicrobial activities. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for managing inflammatory diseases.

- Antimicrobial Efficacy : Preliminary studies demonstrate AFHBA's effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting its potential role in developing new antimicrobial agents.

Industry

- Material Science : AFHBA is employed in developing polymers and coatings with specific chemical properties due to its unique structure.

The biological activities of AFHBA can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and enhanced binding affinity due to the presence of the fluoro group. This interaction can lead to significant biological effects:

-

Antimicrobial Activity :

- AFHBA has demonstrated activity against several bacterial strains:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) E. coli 15 50 µg/mL S. aureus 18 30 µg/mL P. aeruginosa 12 70 µg/mL -

Anti-inflammatory Effects :

- In vitro studies indicate that AFHBA can reduce pro-inflammatory cytokine levels, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.

-

Anticancer Potential :

- Initial research suggests that AFHBA may induce apoptosis in cancer cell lines by modulating cellular signaling pathways.

Case Study on Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial activity of AFHBA against Gram-positive bacteria. The results indicated significant inhibition compared to traditional antibiotics, highlighting its potential as a novel treatment option.

Enzyme Interaction Study

Another study focused on the interaction between AFHBA and cyclooxygenase enzymes (COX). The findings revealed that AFHBA could competitively inhibit COX activity, suggesting its potential application as an anti-inflammatory agent.

作用机制

The mechanism of action of benzoic acid, 3-amino-2-fluoro-5-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Substitution Patterns and Physicochemical Properties

The compound’s closest analogs differ in the positions and types of substituents. Key comparisons include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Amino-2-fluoro-5-hydroxybenzoic acid | 2-F, 3-NH₂, 5-OH | C₇H₆FNO₃ | 171.13 | Triple functionalization; high polarity |

| 2-Fluoro-5-hydroxybenzoic acid | 2-F, 5-OH | C₇H₅FO₃ | 156.11 | Lacks amino group; lower solubility |

| 5-Amino-2-hydroxybenzoic acid | 2-OH, 5-NH₂ | C₇H₇NO₃ | 153.14 | Positional isomer; weaker lipophilicity |

| 2-Amino-5-fluorobenzoic acid | 2-NH₂, 5-F | C₇H₆FNO₂ | 155.13 | Lacks hydroxyl group; reduced H-bonding |

| Salicylic acid | 2-OH | C₇H₆O₃ | 138.12 | Benchmark compound; no F or NH₂ |

Key Observations:

- Fluorine’s Role: The electron-withdrawing fluorine at position 2 in the target compound lowers the pKa of the carboxylic acid group (~2.5–3.0) compared to non-fluorinated analogs like salicylic acid (pKa ~2.97) .

- Amino Group Contribution: The amino group (pKa ~9–10) enhances solubility in aqueous media and provides a site for chemical derivatization (e.g., amidation, Schiff base formation) .

生物活性

3-Amino-2-fluoro-5-hydroxybenzoic acid (AFHBA) is a derivative of benzoic acid characterized by the presence of amino, hydroxy, and fluoro functional groups. These structural features contribute to its unique chemical properties and potential biological activities, making it an interesting compound for medicinal chemistry and biochemistry.

- Molecular Formula : C7H7FNO3

- Molecular Weight : 185.15 g/mol

The functional groups in AFHBA allow for various biochemical interactions, including hydrogen bonding and enzyme modulation. The fluorine atom enhances the compound's stability and bioavailability, which is critical for its biological activity.

Enzyme Inhibition

AFHBA has been shown to interact with key enzymes involved in metabolic pathways. Research indicates that the amino and hydroxy groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction is crucial for therapeutic applications targeting specific enzymes involved in disease processes.

Antimicrobial Activity

AFHBA exhibits antimicrobial properties against several bacterial strains. Notably, studies have demonstrated its efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections. The structural modifications of AFHBA enhance its bioactivity compared to traditional antimicrobial agents.

Anti-inflammatory Effects

In vitro studies indicate that AFHBA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory effect may be mediated through the inhibition of specific signaling pathways involved in inflammation, making it a candidate for managing inflammatory diseases.

Anticancer Potential

Preliminary research suggests that AFHBA may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to modulate cellular signaling pathways could make it a candidate for further development as an anticancer agent.

The biological activities of AFHBA can be attributed to several mechanisms:

- Enzyme Interaction : The formation of hydrogen bonds between functional groups and enzyme active sites leads to significant inhibition.

- Enhanced Binding Affinity : The presence of the fluoro group increases binding affinity to biological targets, enhancing the compound's effectiveness in modulating enzyme activities.

Study on Enzyme Interaction

A study demonstrated that AFHBA interacts with key metabolic enzymes, leading to significant inhibition of their activity in a dose-dependent manner. This suggests potential therapeutic applications in metabolic disorders.

Antimicrobial Efficacy

In vitro assays showed that AFHBA effectively inhibited the growth of Mycobacterium tuberculosis. Its structural similarity to known antimicrobial agents suggests that it could serve as a novel treatment option for tuberculosis.

Anti-inflammatory Mechanisms

Research on inflammatory models revealed that AFHBA significantly reduced markers of inflammation, indicating its role in managing inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| This compound | C7H7FNO3 | Antimicrobial |

| Methyl 5-amino-2-fluoro-4-hydroxybenzoate | C8H8FNO3 | Enzyme inhibitor |

| 4-Aminosalicylic acid | C7H8N2O3 | Tuberculosis treatment |

常见问题

Q. What are the optimal synthetic pathways for 3-amino-2-fluoro-5-hydroxybenzoic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A multistep synthesis starting with fluorinated benzaldehyde derivatives is recommended. For example, fluorinated intermediates like 3-fluoro-4-hydroxybenzaldehyde (CAS 394-50-3) can serve as precursors . Introduce the amino group via nitration followed by catalytic hydrogenation, ensuring protection of the hydroxyl group during acidic conditions to prevent undesired side reactions. Optimize reaction temperatures (e.g., 0–6°C for sensitive intermediates) and use HPLC (≥97% purity criteria) for purification . Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Combine ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns. For example, ¹⁹F NMR can distinguish fluorine at position 2 from other fluorinated analogs . FTIR identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -COOH at ~1700 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity, while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₇H₅FNO₃ requires m/z 186.0201) .

Advanced Research Questions

Q. How does the electronic effect of fluorine at position 2 influence the chemical reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electronegativity withdraws electron density, deactivating the aromatic ring toward electrophilic substitution but activating specific positions (e.g., para to fluorine) for nucleophilic attack. Use density functional theory (DFT) calculations to map electrostatic potential surfaces and predict regioselectivity . Experimentally, compare reactivity with non-fluorinated analogs (e.g., 3-amino-5-hydroxybenzoic acid) in reactions with amines or thiols under controlled pH (4–6) to optimize substitution .

Q. What experimental approaches can address discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSP) to identify optimal solvents. Test aqueous buffers (pH 2–10) to assess ionization effects and organic solvents (e.g., DMSO, acetonitrile) for partition coefficients (logP). Use dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents . For conflicting data, replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) and validate via UV-Vis spectrophotometry at λ_max ≈ 280 nm .

Q. In designing derivatives for enhanced bioactivity, what functional groups on this compound show the most promise based on structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize modifications at the amino (-NH₂) and hydroxyl (-OH) groups. For example:

- Amino group : Acylation (e.g., acetyl or sulfonamide) to improve membrane permeability.

- Hydroxyl group : Methylation or glycosylation to modulate hydrogen bonding and metabolic stability.

Compare with SAR data from fluorinated salicylic acid derivatives, where electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition . Synthesize derivatives via microwave-assisted coupling and screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。